molecular formula C10H14N2O5 B12426366 Cyclopentyluracil CAS No. 59967-83-8

Cyclopentyluracil

Cat. No.: B12426366
CAS No.: 59967-83-8
M. Wt: 242.23 g/mol
InChI Key: XCUVKEVNSATDTD-GCXDCGAKSA-N
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Description

Cyclopentyluracil is a carbocyclic analogue of uridine, a nucleoside that is a component of ribonucleic acid (RNA) This compound is known for its unique structure, which includes a cyclopentane ring fused to a uracil moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyluracil can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis may start with the preparation of a cyclopentane derivative, which is then reacted with uracil under specific conditions to form the desired compound. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyluracil undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Cyclopentyluracil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.

    Medicine: It has potential antiviral properties and is being investigated for use in antiviral therapies.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Cyclopentyluracil exerts its effects by inhibiting uridine kinase, an enzyme involved in the salvage pathway of pyrimidine metabolism. By blocking this enzyme, this compound effectively reduces the availability of uridine, which is essential for the synthesis of RNA and DNA. This inhibition can disrupt viral replication and other cellular processes that rely on nucleoside salvage.

Comparison with Similar Compounds

Cyclopentyluracil is unique due to its carbocyclic structure, which distinguishes it from other nucleoside analogues. Similar compounds include:

    Cyclopentenyl uracil: Another carbocyclic analogue with a slightly different ring structure.

    Cyclopentyl cytidine: A related compound with a cytidine moiety instead of uracil.

    Cyclopentyl thymidine: A thymidine analogue with a cyclopentane ring.

These compounds share similar mechanisms of action but differ in their specific applications and biological activities.

Properties

CAS No.

59967-83-8

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-2,5-6,8-9,13,15-16H,3-4H2,(H,11,14,17)/t5-,6-,8-,9+/m1/s1

InChI Key

XCUVKEVNSATDTD-GCXDCGAKSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=O)NC2=O)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=CC(=O)NC2=O)O)O)CO

Origin of Product

United States

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